molecular formula C26H29F3IN3O4 B12338182 1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)- CAS No. 934663-52-2

1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-

Cat. No.: B12338182
CAS No.: 934663-52-2
M. Wt: 631.4 g/mol
InChI Key: MBDPIJDSBJZNGV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as piperidine, azetidinyl, and benzoyl moieties, along with halogen substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactionsThe difluoro and fluoro-iodo substitutions are introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) and iodine . The final step involves esterification to form the 1,1-dimethylethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: NBS, iodine, in solvents like chloroform or dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups and halogen substitutions, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

934663-52-2

Molecular Formula

C26H29F3IN3O4

Molecular Weight

631.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-3-hydroxyazetidin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C26H29F3IN3O4/c1-25(2,3)37-24(35)33-11-5-4-6-20(33)26(36)13-32(14-26)23(34)16-8-9-17(27)21(29)22(16)31-19-10-7-15(30)12-18(19)28/h7-10,12,20,31,36H,4-6,11,13-14H2,1-3H3/t20-/m0/s1

InChI Key

MBDPIJDSBJZNGV-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.